molecular formula C30H40ClN9O6 B7803713 N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride

N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride

Cat. No.: B7803713
M. Wt: 658.1 g/mol
InChI Key: HLSNWWKWVKPXKI-UHFFFAOYSA-N
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Description

N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride (CAS: 136132-67-7) is a fluorogenic peptide substrate widely utilized in enzymology research. Its molecular formula is C30H40ClN9O6, with a molecular weight of 658.15 g/mol . The compound features a Cbz (benzyloxycarbonyl) protecting group on the N-terminal arginine and a 7-amido-4-methylcoumarin (AMC) fluorophore at the C-terminus. Upon enzymatic cleavage (e.g., by cathepsin B), the AMC group is released, emitting fluorescence at 460 nm, enabling real-time monitoring of protease activity .

Properties

IUPAC Name

benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N9O6.ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSNWWKWVKPXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40ClN9O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136132-67-7
Record name Z-Arg-Arg-7-Amido-4-methylcoumarin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is synthesized through a multi-step process involving the protection of arginine residues, coupling reactions, and the introduction of the fluorogenic 7-amido-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

  • Reduction: Reduction reactions are less common but can occur under specific conditions.

  • Substitution: Substitution reactions can take place at various positions on the coumarin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the amino groups.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives of the coumarin ring.

Scientific Research Applications

Key Applications

  • Enzyme Activity Measurement :
    • This compound is predominantly used to assess the activity of serine proteases, including trypsin and papain. Upon hydrolysis by these enzymes, it releases a fluorescent signal that can be quantitatively measured, providing insights into enzyme kinetics and function.
  • Protease Inhibition Studies :
    • N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride serves as a substrate in studies investigating the inhibition patterns of various proteases. For example, it has been employed to evaluate the effects of different inhibitors on protease activity, which is crucial for drug development targeting proteolytic pathways .
  • Zymography Analysis :
    • The compound is utilized in zymography to analyze protease activity in complex biological samples such as fecal extracts. It allows researchers to visualize and quantify the presence of active proteases in these samples .
  • Matrix Metalloproteinase Activity Assays :
    • As a fluorogenic peptide substrate, it is also applied in assays designed to determine the activity of matrix metalloproteinases (MMPs), which are implicated in various physiological and pathological processes, including cancer metastasis and tissue remodeling .
  • Diagnostic Assays :
    • The compound's ability to detect protease activity has potential applications in diagnostic assays for diseases characterized by altered protease levels, such as certain cancers and inflammatory conditions.

Case Studies and Research Findings

  • Protease Activity in Borrelia burgdorferi :
    A study characterized an aminopeptidase from Borrelia burgdorferi, using this compound as a substrate to measure enzyme activity. The fluorescent signal generated allowed for detailed analysis of the enzyme's kinetics and inhibition patterns .
  • Cathepsin B Activity Assay :
    The compound has been effectively used as a substrate in assays measuring cathepsin B activity, revealing its role in protein degradation within cellular processes. Such studies are vital for understanding disease mechanisms where cathepsins are involved .
  • Matrix Metalloproteinase Assays :
    In research focused on cancer biology, this compound has been employed to study MMP activity, contributing to insights into tumor invasion and metastasis mechanisms .

Mechanism of Action

The compound exerts its effects by being cleaved by proteases, resulting in the release of a fluorescent signal. The molecular targets are the active sites of proteases, and the pathways involved include the enzymatic degradation of proteins.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at -20°C in a dark, inert atmosphere to maintain stability .
  • Safety : Classified with the signal word "Warning" (GHS07) due to hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
  • Applications : Primarily used as a selective substrate for cathepsin B , a lysosomal cysteine protease implicated in cancer metastasis and inflammatory diseases .

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride and related fluorogenic substrates:

Compound CAS Molecular Formula Protecting Group Peptide Sequence Enzyme Specificity Molecular Weight (g/mol) Storage Key References
N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin HCl 136132-67-7 C30H40ClN9O6 Cbz Arg-Arg Cathepsin B 658.15 -20°C
N-alpha-CBZ-L-Arginine 7-amido-4-methylcoumarin HCl 70375-22-3 C23H30ClN7O5 Cbz Arg (single residue) Trypsin 544.98 -20°C
BOC-VAL-PRO-ARG-AMC HCl 70375-24-5 C31H46ClN7O7 BOC Val-Pro-Arg Thrombin, Kallikrein 664.19 -20°C
Pro-Phe-Arg 7-amido-4-methylcoumarin HCl 115918-56-4 C30H38ClN7O5 None Pro-Phe-Arg Plasmin, Urokinase 612.12 Not specified
L-Arg-7-amino-4-methylcoumarin 70274-89-4 C16H21N5O3 None Arg (single residue) Trypsin-like proteases 331.37 Not specified
BOC-GLN-ALA-ARG-7-AMC HCl 113866-20-9 C32H50ClN9O8 BOC Gln-Ala-Arg Not specified 732.25 -20°C
Z-Arg-Arg 4-methoxy-β-naphthylamide acetate 100900-19-4 C33H45ClN10O5 Cbz Arg-Arg Cathepsin B (chromogenic) 745.23 Not specified

Structural and Functional Analysis

N-alpha-CBZ-L-Arginine 7-amido-4-methylcoumarin HCl (CAS: 70375-22-3)

  • Differences : Contains a single arginine residue with a Cbz group, making it shorter and less specific than the target compound.
  • Application : Substrate for trypsin , a serine protease, due to the single arginine cleavage site .

BOC-VAL-PRO-ARG-AMC HCl (CAS: 70375-24-5)

  • Differences : Features a BOC (tert-butoxycarbonyl) protecting group and a Val-Pro-Arg sequence , which enhances specificity for thrombin and kallikrein .
  • Molecular Weight : Higher (664.19 g/mol) due to the BOC group and tripeptide chain.

Pro-Phe-Arg 7-amido-4-methylcoumarin HCl (CAS: 115918-56-4)

  • Differences : Lacks a protecting group and includes a Pro-Phe-Arg sequence , optimizing it for plasmin and urokinase .

L-Arg-7-amino-4-methylcoumarin (CAS: 70274-89-4)

  • Used broadly for trypsin-like proteases .

BOC-GLN-ALA-ARG-7-AMC HCl (CAS: 113866-20-9)

Z-Arg-Arg 4-methoxy-β-naphthylamide acetate (CAS: 100900-19-4)

  • Differences : Uses a 4-methoxy-β-naphthylamide (NA) chromophore instead of AMC, making it a chromogenic (colorimetric) substrate for cathepsin B .

Key Research Findings

Enzyme Specificity :

  • The target compound’s Arg-Arg sequence is critical for cathepsin B selectivity, as this enzyme prefers dibasic residues . In contrast, substrates like BOC-VAL-PRO-ARG-AMC target proteases with tripeptide preferences (e.g., thrombin) .
  • Substituting Cbz with BOC alters steric hindrance, affecting enzyme binding kinetics .

Fluorophore vs. Chromophore :

  • The AMC group (emission at 460 nm) offers higher sensitivity for real-time fluorescence assays compared to chromogenic substrates like 4-methoxy-β-naphthylamide .

Stability and Handling :

  • All compounds with AMC/NA groups require -20°C storage to prevent degradation .
  • Hazard profiles vary; the target compound’s H315 (skin irritation) is less severe than BOC-GLN-ALA-ARG-7-AMC’s H335 (respiratory irritation) .

Biological Activity

N-alpha-Cbz-Arg-Arg 7-amido-4-methylcoumarin hydrochloride, commonly referred to as Z-Arg-Arg-AMC, is a synthetic fluorogenic substrate widely used in biochemical research. Its primary applications involve the study of proteolytic enzymes, particularly cathepsin B and matrix metalloproteinases (MMPs). This article explores the biological activity of Z-Arg-Arg-AMC, focusing on its role as a substrate in enzymatic assays, its biochemical properties, and relevant case studies.

Z-Arg-Arg-AMC is characterized by the following chemical properties:

PropertyDetails
CAS Number 136132-67-7
Molecular Formula C30H40ClN9O6
Molecular Weight 658.148 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Z-Arg-Arg-AMC functions as a selective substrate for various proteases. Upon cleavage by these enzymes, it releases 7-amido-4-methylcoumarin (AMC), a fluorescent compound that can be quantitatively measured. This property makes it an invaluable tool in enzyme assays, particularly for:

  • Cathepsin B Activity Assays : Cathepsin B is a lysosomal cysteine protease implicated in various physiological and pathological processes, including tumor invasion and neurodegenerative diseases. Z-Arg-Arg-AMC is frequently used to assess cathepsin B activity in biological samples .
  • Matrix Metalloproteinase (MMP) Activity : MMPs are involved in the degradation of extracellular matrix components and play significant roles in tissue remodeling and cancer metastasis. Z-Arg-Arg-AMC serves as a fluorogenic substrate for measuring MMP activity .

Case Study: Cathepsin B Activity in Cancer Research

A study utilized Z-Arg-Arg-AMC to evaluate cathepsin B activity in tumor tissues. The researchers found that elevated levels of cathepsin B correlated with increased tumor invasiveness. The use of Z-Arg-Arg-AMC allowed for precise quantification of enzyme activity, highlighting its potential as a biomarker for cancer progression .

Case Study: Matrix Metalloproteinases in Inflammation

In another investigation, Z-Arg-Arg-AMC was employed to study MMP activity in inflammatory conditions. The results demonstrated that MMP activity was significantly upregulated in inflamed tissues compared to controls, suggesting a role for these enzymes in the pathophysiology of inflammation .

Enzymatic Assay Protocols

The following outlines a typical protocol for using Z-Arg-Arg-AMC in enzymatic assays:

  • Preparation of Reaction Mixture :
    • Dissolve Z-Arg-Arg-AMC in Tris-HCl buffer (pH 7.5) to a final concentration of 20 µM.
    • Add enzyme extract or purified enzyme to the reaction mixture.
  • Incubation :
    • Incubate the reaction at 37°C for 15 minutes.
  • Fluorescence Measurement :
    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and emission wavelength of 460 nm using a spectrofluorimeter.

Q & A

Q. How is N-alpha-Cbz-Arg-Arg 7-amido-4-methylcoumarin hydrochloride utilized as a fluorogenic substrate in protease assays?

The compound acts as a protease substrate by releasing fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. Proteases like cathepsin B, trypsin, or cathepsin H hydrolyze the amide bond, enabling quantification of enzyme activity via fluorescence intensity. Methodologically, incubate the substrate with the enzyme at 37°C (or enzyme-specific optimal temperature) in a buffer system (e.g., pH 5.5–7.4 for cathepsins). Terminate reactions with a stop solution (e.g., acetic acid) and measure fluorescence using a spectrofluorometer calibrated for AMC’s excitation/emission maxima (340–360 nm/440–460 nm) .

Q. What are the optimal excitation/emission parameters for detecting AMC release?

AMC exhibits fluorescence maxima at 340–360 nm (excitation) and 440–460 nm (emission) . Instrument calibration with standards (e.g., free AMC) is critical to ensure sensitivity. For consistency, use slit widths of 5–10 nm and blank controls (e.g., substrate without enzyme) to correct for background fluorescence .

Q. What experimental controls are essential for enzymatic activity assays using this substrate?

  • Negative controls : Boiled enzyme samples to account for non-enzymatic substrate hydrolysis .
  • Substrate-only controls : To detect spontaneous degradation.
  • Inhibitor controls : Use protease-specific inhibitors (e.g., E-64 for cathepsin B) to confirm enzyme specificity .
  • Fluorescence calibration : AMC standards (0.1–50 µM) to generate a linear regression curve for quantification .

Advanced Research Questions

Q. How can discrepancies in reported substrate specificity (e.g., cathepsin B vs. trypsin) be resolved?

Contradictions may arise due to enzyme purity, assay conditions (pH, co-factors), or cross-reactivity. To validate specificity:

  • Perform competitive inhibition assays with selective inhibitors (e.g., leupeptin for trypsin vs. CA-074 for cathepsin B) .
  • Use recombinant enzymes in parallel to compare cleavage kinetics.
  • Analyze kinetic parameters (KmK_m, VmaxV_{max}) under standardized conditions (e.g., 0.1–50 µM substrate, 37°C) .

Q. How to optimize substrate concentration to avoid enzyme inhibition or substrate depletion?

  • Conduct Michaelis-Menten kinetics : Test substrate concentrations from 0.1–50 µM (AMC-based substrates) .
  • Ensure linearity of fluorescence over time (initial velocity phase) by pre-testing incubation durations (e.g., 10–30 min).
  • Avoid exceeding KmK_m values to prevent substrate inhibition; for cathepsin B, reported KmK_m ranges from 5–20 µM .

Q. What methods confirm substrate specificity for cathepsin B over structurally similar proteases?

  • Zymography : Combine SDS-PAGE with substrate overlay to visualize enzyme-specific cleavage bands .
  • Cross-validation with alternative substrates : Compare activity using non-AMC substrates (e.g., Z-FR-AMC for cathepsin L) .
  • pH profiling : Cathepsin B has optimal activity at pH 6.0–6.5, while trypsin prefers alkaline conditions (pH 8.0) .

Q. How to address fluorescence interference in complex biological samples (e.g., cell lysates)?

  • Sample clarification : Centrifuge lysates at 12,000×g to remove particulate matter.
  • Quench autofluorescence : Add reducing agents (e.g., DTT) or use wavelength-shifting probes.
  • Normalize activity : Express results as fluorescence units/mg protein (Bradford assay) .

Methodological Notes

  • Kinetic Analysis : Use Lineweaver-Burk plots to derive KmK_m and kcatk_{cat}. For time-course assays, sample at 1–5 min intervals to capture linear AMC release .
  • Environmental Applications : Sensitivity as low as 5×10³ CFU/mL has been reported for bacterial detection; validate with spiked samples and negative controls .
  • Data Contradictions : Reconcile variations by standardizing enzyme sources (commercial vs. purified) and buffer systems (e.g., inclusion of DTT for cysteine protease activation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride
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N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride

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